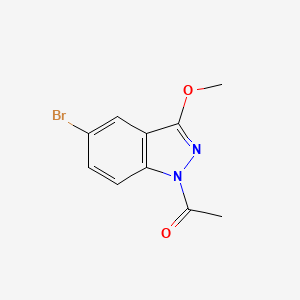

1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2O2 |

|---|---|

Molecular Weight |

269.09 g/mol |

IUPAC Name |

1-(5-bromo-3-methoxyindazol-1-yl)ethanone |

InChI |

InChI=1S/C10H9BrN2O2/c1-6(14)13-9-4-3-7(11)5-8(9)10(12-13)15-2/h3-5H,1-2H3 |

InChI Key |

CWJBRKZOVKXUCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Bromo 3 Methoxy Indazol 1 Yl Ethanone and Its Analogues

Precursor Synthesis and Functionalization Strategies

The assembly of the target molecule begins with the formation of a substituted indazole ring, followed by the precise installation of required functional groups.

The indazole nucleus is a crucial pharmacophore found in numerous biologically active compounds. nih.gov Its synthesis has been extensively studied, leading to a variety of methods for constructing this bicyclic heterocyclic system. Classical methods often involve the cyclization of hydrazine (B178648) precursors. More contemporary approaches include transition-metal-catalyzed reactions that offer efficiency and broad substrate scope.

Key strategies for forming the indazole core include:

Intramolecular C-H Amination: This method can involve the cyclization of aminohydrazones, often catalyzed by palladium, to form the N-N bond of the indazole ring.

Oxidative Benzannulation: The reaction of pyrazoles with internal alkynes, mediated by a palladium catalyst, can construct the benzene (B151609) portion of the indazole system.

Tandem C-H Activation/Annulation: Azobenzenes can react with sulfoxonium ylides in the presence of rhodium or copper catalysts to yield 3-acylated-2H-indazoles.

These methods provide access to a wide array of substituted indazoles, which can then be further modified to yield the desired precursors.

With the indazole core in hand, the next critical step is the introduction of the bromo and methoxy (B1213986) substituents at the C5 and C3 positions, respectively.

Halogenation: The introduction of a bromine atom onto the indazole ring is a valuable transformation, as the halogen serves as a versatile handle for further modifications, particularly through metal-catalyzed cross-coupling reactions. nih.gov Direct bromination of the indazole ring can be achieved using various brominating agents. The regioselectivity of this electrophilic substitution is influenced by the existing substituents and reaction conditions. For the synthesis of 5-bromoindazoles, precursors such as appropriately substituted 2-fluorobenzonitriles can be reacted with hydrazine, which undergoes nucleophilic aromatic substitution followed by intramolecular cyclization.

Alkoxylation: Introducing an alkoxy group, such as methoxy, at the C3 position of the indazole ring is a key step. Various methods have been developed for the C3-alkoxylation of indazoles. One notable strategy involves the visible-light-induced reaction of 2H-indazoles with alcohols. researchgate.netrsc.org In a nitrogen atmosphere and in the presence of a photosensitizer and an oxidant, this reaction can generate C3-alkoxylated 2H-indazoles in high yields. researchgate.netrsc.org This modern photochemical method offers a mild and efficient alternative to traditional approaches.

| Functionalization Step | Reagents and Conditions | Position | Purpose |

| Bromination | Brominating agents (e.g., NBS) on indazole core | C5 | Introduction of a versatile synthetic handle |

| Alkoxylation | Alcohol, Photosensitizer, Oxidant, Visible Light | C3 | Installation of the required alkoxy group |

Acylation Reactions for N-1 Substitutions

The final step in the synthesis of the target compound is the introduction of the acetyl group at the N-1 position of the 5-bromo-3-methoxy-1H-indazole precursor.

Indazole has two nitrogen atoms available for substitution, which can lead to mixtures of N-1 and N-2 isomers. However, N-acylation of indazoles generally shows a strong preference for the N-1 position. This selectivity is attributed to thermodynamic stability; while the N-2 acylindazole may form initially, it can isomerize to the more stable N-1 regioisomer. acs.orgresearchgate.net

Several methods have been developed to ensure high regioselectivity for N-1 acylation:

Standard Acylation: Reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base is a common approach.

DMAPO/Boc₂O System: A one-pot direct N-acylation of indazole with carboxylic acids can be achieved using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc₂O) system, which provides N-1 acyl indazoles with high selectivity. researchgate.net

Electrochemical Method: An electrochemical "anion pool" approach involves the reduction of the indazole to its anion, which then reacts selectively at the N-1 position with an acid anhydride. organic-chemistry.org

This inherent preference for N-1 acylation simplifies the synthesis and avoids complex purification steps to separate isomers.

To maximize the yield of 1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone, optimization of the acylation reaction is crucial. Key parameters to consider include the choice of acetylating agent, solvent, base, and reaction temperature.

| Parameter | Options | Effect on Reaction |

| Acetylating Agent | Acetic anhydride, Acetyl chloride | Affects reactivity and by-product formation. |

| Base | Pyridine, Triethylamine, NaH | Neutralizes acid by-products; influences nucleophilicity of indazole. |

| Solvent | THF, DMF, Dichloromethane | Affects solubility and reaction rate. |

| Temperature | 0 °C to reflux | Controls reaction kinetics and potential side reactions. |

Screening different combinations of these conditions allows for the development of a robust and high-yielding protocol. For instance, using sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (B95107) (THF) can effectively deprotonate the indazole, facilitating a clean and selective N-1 acetylation. acs.org

Diversification and Derivatization Strategies for this compound

The structure of this compound contains multiple functional groups that can be selectively modified to create a library of analogues for structure-activity relationship (SAR) studies.

Reactions at the C5-Bromo Position: The bromine atom is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling: The reaction of the bromoindazole with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) can introduce diverse aromatic substituents at the C5 position. nih.govresearchgate.netias.ac.in This is a powerful method for creating biaryl structures. nih.govias.ac.in

Buchwald-Hartwig Amination: This reaction allows for the coupling of the bromoindazole with a wide range of primary and secondary amines, using a palladium catalyst with specialized phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos). nih.gov This provides direct access to 5-aminoindazole (B92378) derivatives.

Reactions involving the N-1 Acetyl Group:

Deacetylation: The N-acetyl group can be viewed as a protecting group and can be removed under basic or acidic conditions to regenerate the N-H indazole. This allows for subsequent N-alkylation or other N-functionalization reactions.

Modification of the Carbonyl: While less common for N-acetyl groups, the carbonyl is theoretically susceptible to reduction, although this may require harsh conditions that could affect other parts of the molecule.

Synthesis of Analogues with Structural Modifications on the Indazole Ring

Structural modifications on the indazole ring of this compound are crucial for developing a library of compounds for biological screening. These modifications typically involve the introduction, removal, or alteration of substituents on the benzene portion of the bicyclic system. The presence of the bromo and methoxy groups already offers specific electronic properties, but further functionalization can fine-tune the molecule's characteristics.

Key synthetic strategies for modifying the indazole ring include:

Starting from Substituted Precursors: A common approach is to begin the synthesis with an already functionalized aniline (B41778) or benzonitrile (B105546) derivative. For instance, a substituted 2-aminobenzonitrile (B23959) can be cyclized to form the indazole ring, carrying the desired substituents from the start. A patent describes the synthesis of a related compound, 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, starting from 4-bromo-3-fluoro-2-methylaniline. google.com This highlights the strategy of incorporating diversity before the indazole ring formation.

Late-Stage Functionalization: Another powerful strategy is the direct functionalization of the pre-formed indazole ring. Techniques like electrophilic aromatic substitution (e.g., nitration, halogenation) can be employed, although regioselectivity can be a challenge and is governed by the existing substituents.

Metal-Catalyzed Cross-Coupling: As will be discussed in more detail, the existing bromo group at the C5 position is a versatile handle for introducing a wide array of structural modifications via metal-catalyzed cross-coupling reactions. researchgate.net

Below is a table summarizing potential structural modifications on the indazole ring and the synthetic methods that could be employed.

| Modification Site | Desired Substituent | Potential Synthetic Method | Precursor |

| C4 | Fluoro (F) | Synthesis from substituted aniline | 4-Bromo-3-fluoro-2-methylaniline google.com |

| C6 | Bromo (Br) | Synthesis from substituted hydrazine | 6-Bromo-1H-indazole precursor researchgate.net |

| C7 | Aryl Group | C-H Arylation | 1H-Indazole derivative researchgate.net |

| C4, C6, C7 | Nitro (NO₂) | Electrophilic Nitration | This compound |

Exploration of Variations in the N-1 Acyl Group

The N-1 acyl group is a critical component that can influence the compound's properties. Replacing the ethanone (B97240) (acetyl) group with other acyl moieties is a common strategy for creating analogues. The N-acylation of indazoles can lead to a mixture of N-1 and N-2 isomers, with the N-1 isomer generally being the thermodynamically more stable product. nih.govnih.gov

Several methods exist for the selective N-1 acylation of indazoles:

Direct Acylation with Carboxylic Acids: One-pot methods using activating agents can directly couple carboxylic acids to the N-1 position of the indazole. A system using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (Boc₂O) has been reported for the direct N1-acylation of indazole with various carboxylic acids in high yield and selectivity. researchgate.netresearchgate.net

Reaction with Acyl Halides or Anhydrides: A standard method involves reacting the indazole with an acyl chloride or anhydride in the presence of a base. This is a versatile approach that allows for the introduction of a wide range of acyl groups.

Electrochemical Methods: An electrochemical approach for the selective N1-acylation of indazoles has been developed. This method involves the reduction of indazole to an indazole anion, which then reacts with an acid anhydride to selectively acylate the N1-position. organic-chemistry.org

The table below illustrates variations for the N-1 acyl group.

| Original Group | New N-1 Acyl Group | Required Reagent | Reaction Type |

| Ethanone | Benzoyl | Benzoyl chloride | Acylation |

| Ethanone | Propanoyl | Propanoic anhydride | Acylation |

| Ethanone | Cyclopropanecarbonyl | Cyclopropanecarboxylic acid | DMAPO/Boc₂O mediated coupling researchgate.net |

| Ethanone | (4-Chlorophenyl)carbonyl | 4-Chlorobenzoic acid | Oxidative acylation from aldehyde researchgate.net |

Introduction of Diverse Substituents at the Bromo and Methoxy Positions

The bromo and methoxy groups on the indazole ring are excellent anchor points for introducing further molecular diversity.

Modifications at the C5-Bromo Position: The bromine atom at the C5 position is a key functional handle for various metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction uses a palladium catalyst to couple the bromo-indazole with a boronic acid or ester, introducing a variety of aryl or heteroaryl groups. researchgate.netnih.gov

Sonogashira Coupling: This allows for the introduction of alkyne moieties by coupling the bromo-indazole with a terminal alkyne, catalyzed by palladium and copper. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to replace the bromine atom with various amine groups.

Modifications at the C3-Methoxy Position: The methoxy group at the C3 position can also be chemically altered.

Ether Cleavage: The methyl ether can be cleaved to reveal a hydroxyl group (an indazolol). This transformation is typically achieved using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). The resulting hydroxyl group can then be used for further functionalization, such as esterification or etherification.

Nucleophilic Aromatic Substitution (SNAr): While less common for methoxy groups, under specific conditions or with appropriate activation of the ring, the methoxy group could potentially be displaced by strong nucleophiles.

The following table summarizes potential derivatizations at these positions.

| Position | Original Group | Transformation | Reagents/Catalyst | New Functional Group |

| C5 | Bromo (-Br) | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Base nih.gov | Phenyl |

| C5 | Bromo (-Br) | Sonogashira Coupling | Ethynyltrimethylsilane, Pd/Cu catalyst mdpi.com | Trimethylsilylethynyl |

| C5 | Bromo (-Br) | Buchwald-Hartwig Amination | Morpholine, Pd catalyst, Base | Morpholinyl |

| C3 | Methoxy (-OCH₃) | O-Demethylation | Boron tribromide (BBr₃) | Hydroxyl (-OH) |

| C3 (post-demethylation) | Hydroxyl (-OH) | Etherification | Alkyl halide, Base | Alkoxy (-OR) |

Advanced Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of not only effective but also efficient and environmentally benign methodologies. The synthesis of indazole derivatives has benefited significantly from advanced techniques and a growing focus on green chemistry principles. benthamdirect.comrsc.org

Metal-Catalyzed Coupling Reactions in Indazole Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction and functionalization of the indazole scaffold. researchgate.netbenthamdirect.com These methods often provide high yields and selectivity under mild conditions.

Palladium (Pd) Catalysis: Palladium catalysts are widely used for intramolecular amination of aryl halides to form the indazole N-N bond. samipubco.com They are also paramount in cross-coupling reactions like Suzuki, Heck, and Sonogashira for functionalizing halogenated indazoles. researchgate.netnih.gov

Copper (Cu) Catalysis: Copper-catalyzed reactions are also prominent, particularly for C-N bond formation. nih.gov For example, Cu-catalyzed coupling of N-acylhydrazines with 2-bromoarylcarbonyl compounds can yield 1-aryl-1H-indazoles. organic-chemistry.org Copper catalysis is often more cost-effective than palladium-based methods.

Rhodium (Rh) Catalysis: Rhodium-catalyzed C-H activation has emerged as a powerful tool for synthesizing substituted indazoles. nih.gov For instance, Rh(III)-catalyzed C–H bond addition of azobenzenes to aldehydes provides an efficient, one-step route to N-aryl-2H-indazoles. acs.org

| Metal Catalyst | Reaction Type | Bond Formed | Key Features |

| Palladium (Pd) | Suzuki Coupling nih.gov | C-C | Versatile for introducing aryl/heteroaryl groups. |

| Copper (Cu) | Intramolecular Amination samipubco.com | C-N | Cost-effective, good for N-N bond formation. |

| Rhodium (Rh) | C-H Activation/Annulation nih.govacs.org | C-C, C-N | High atom economy, functionalizes unreactive C-H bonds. |

Microwave-Assisted and Flow Chemistry Applications

To accelerate drug discovery processes and improve synthetic efficiency, modern technologies like microwave irradiation and flow chemistry are being increasingly adopted.

Microwave-Assisted Synthesis: The use of controlled microwave heating can dramatically reduce reaction times, often from hours to minutes, while improving product yields and reproducibility. semanticscholar.orgheteroletters.org This technique has been successfully applied to various steps in indazole synthesis, including condensation reactions and metal-catalyzed couplings, making it a valuable tool for rapidly generating libraries of analogues. semanticscholar.orgjchr.orgresearchgate.net Microwave-assisted synthesis is considered a green chemistry technique as it can reduce energy consumption and solvent use. jchr.org

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. While specific examples for this compound are not prominent, the principles of flow chemistry are applicable to many of the reaction types used in its synthesis, such as nitration, metal-catalyzed coupling, and cyclization reactions. This technology represents a promising direction for the large-scale, sustainable production of indazole-based compounds.

Sustainable Synthetic Route Development

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of indazoles has seen a significant shift towards more sustainable practices.

Key aspects of green synthetic routes for indazoles include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a primary goal. samipubco.com

Catalytic Approaches: Using catalysts, especially those that can be recovered and reused, is preferred over stoichiometric reagents to minimize waste. benthamdirect.com This includes both transition-metal catalysts and biocatalysts.

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. C-H activation reactions are a prime example of atom-economical transformations. nih.gov

Energy Efficiency: Employing methods like microwave-assisted synthesis or reactions at ambient temperature reduces energy consumption. jchr.orgresearchgate.net Recently, visible-light-induced, metal-free methods have been developed for indazole synthesis, representing a significant advancement in sustainable chemistry. rsc.org

Structure Activity Relationship Sar Investigations of 1 5 Bromo 3 Methoxy Indazol 1 Yl Ethanone Derivatives

Design Principles for SAR Studies of Indazole-Based Compounds

The exploration of the chemical space around the indazole core is guided by established medicinal chemistry strategies. These principles allow for the systematic modification of a lead compound to build a comprehensive understanding of its SAR.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies used to identify novel chemotypes with improved properties while retaining the key pharmacophoric features required for biological activity. acs.orggoogle.com

Scaffold Hopping: This strategy involves replacing the central indazole core with a different, structurally distinct scaffold that maintains a similar three-dimensional arrangement of key binding groups. For instance, researchers have successfully "hopped" from an indole (B1671886) framework to an indazole core to develop dual inhibitors of MCL-1 and BCL-2, transforming a selective inhibitor into a dual-acting one. nih.gov This approach can lead to compounds with entirely new intellectual property, improved synthetic accessibility, or better drug-like properties. acs.org

Bioisosteric Replacement: This technique involves substituting a specific functional group with another that has similar physical or chemical properties, with the goal of enhancing the molecule's activity, selectivity, or metabolic profile. google.com In the context of indazole derivatives, a classic bioisosteric replacement might involve swapping a phenyl ring for a pyridyl or thiophene (B33073) ring to alter electronic properties or introduce new hydrogen bonding opportunities. cambridgemedchemconsulting.com For example, the introduction of a 1,2,4-oxadiazole (B8745197) ring as a bioisostere in a series of 1H-indazoles led to the discovery of potent and selective human monoamine oxidase B (MAO-B) inhibitors. nih.gov

Positional Scanning of Substituents on the Indazole Core

Systematic modification of the position of substituents on the indazole ring is a fundamental SAR strategy. The indazole core offers several positions for substitution (e.g., C3, C4, C5, C6, C7), and the location of a functional group can dramatically influence the compound's interaction with its biological target. nih.gov

SAR studies on various indazole series have demonstrated the critical nature of substituent placement. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, it was found that only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. acs.org Similarly, analysis of certain indazole derivatives targeting the enzyme IDO1 revealed that substituent groups at both the C4 and C6 positions played a crucial role in inhibitory activity. nih.gov

This principle was also vividly demonstrated in a study of indolyl-pyridinyl-propenones, a related heterocyclic scaffold. Researchers found that moving a methoxy (B1213986) group from the 5-position to the 6-position of the indole ring completely switched the compound's biological mechanism of action from inducing methuosis to causing microtubule disruption. princeton.edu This highlights how a minor positional shift can lead to a profoundly different biological outcome by altering the way the molecule presents its pharmacophoric features to its target.

Impact of Bromo and Methoxy Substitutions on Biological Activity

The specific substituents on the 1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone core—the bromine atom at C5 and the methoxy group at C3—are critical determinants of its potential biological activity.

Role of Halogenation in Receptor Binding and Enzymatic Inhibition

The introduction of a halogen, such as bromine, onto the indazole scaffold is a common and impactful medicinal chemistry tactic. Halogens can significantly alter a molecule's physicochemical properties and introduce new binding interactions. rsc.org

The effects of halogenation can include:

Modulation of Electronic Properties: Halogens are electronegative and can alter the electron distribution of the aromatic system, which can influence binding to a biological target.

Increased Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can affect its ability to cross cell membranes and influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Halogen Bonding: The bromine atom can participate in halogen bonds, which are highly directional, non-covalent interactions with electron-donating atoms like oxygen or nitrogen on a receptor or enzyme. This can provide a crucial anchor point, enhancing binding affinity and potency.

| Compound Series | Non-Halogenated Analog Potency (EC50, nM) | 5'-Bromo Analog Potency (EC50, nM) | Fold Change in Potency (Bromo vs. H) |

|---|---|---|---|

| ADB-BUTINACA | 11.5 | 12.5 | ~0.9x (Slight decrease) |

| MDMB-BUTINACA | Data Not Available in Source | Data Not Available in Source | 4.8x Less Potent |

| MDMB-4en-PINACA | Data Not Available in Source | Data Not Available in Source | 2.5x Less Potent |

Influence of Alkoxy Groups on Pharmacophore Features

Alkoxy groups, such as the methoxy group at the C3-position, are important pharmacophoric elements. They can influence a molecule's properties by acting as hydrogen bond acceptors, modifying electronic distribution, and impacting conformation. The methoxy group is a common feature in many active compounds and is known to be important for antimetastatic and antiproliferative activities. nih.gov

As previously mentioned, the positioning of a methoxy group is critical. Studies on other scaffolds have shown that its location can determine the mechanism of cell death. princeton.edu Within the indazole class, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was identified as a promising inhibitor of the FGFR1 enzyme, highlighting the productive role a methoxy-substituted aryl group can play in binding. nih.gov The methoxy group at the C3 position of the target compound likely plays a key role in orienting the molecule within a binding site and forming specific interactions that contribute to its biological profile.

Significance of the N-1 Ethanone (B97240) Moiety in Biological Interaction

The substituent at the N-1 position of the indazole ring is a critical determinant of biological activity, directly influencing how the molecule interacts with its target. The ethanone (or acetyl) group at this position in this compound serves several key functions.

First, the regiochemistry of N-substitution is paramount. For many indazole-based compounds, biological activity is contingent on whether the substituent is at the N-1 or N-2 position. While synthetic procedures can yield mixtures, N-acylation often thermodynamically favors the N-1 isomer. Extensive SAR studies on indazole series have focused specifically on varying the N-1 substituent, confirming its outsized role in determining potency. acs.org

The N-1 ethanone moiety itself contributes to the pharmacophore by:

Providing a Hydrogen Bond Acceptor: The carbonyl oxygen of the ethanone group is a strong hydrogen bond acceptor, which can form a critical interaction with a hydrogen bond donor (like an -NH or -OH group) in a protein's active site.

Influencing Conformation: The size and orientation of the ethanone group can impose conformational constraints on the molecule, which may be necessary to achieve the optimal geometry for binding.

Modulating Electronic Properties: The electron-withdrawing nature of the acetyl group affects the electronic character of the entire indazole ring system.

A study on a related series of 1-(dihydropyrazol-1-yl)ethanone derivatives found that this moiety was a key part of the scaffold for antibacterial activity against DNA gyrase. This suggests that the N-1 ethanone group is not merely a synthetic handle but an active participant in molecular recognition and biological interaction.

Hydrogen Bonding and Hydrophobic Interactions

The non-covalent interactions between a ligand and its target are fundamental to molecular recognition and binding affinity. For derivatives of this compound, hydrogen bonds and hydrophobic interactions are key drivers of their biological activity.

Hydrogen Bonding: The nitrogen atoms of the indazole ring and the oxygen atom of the N-acetyl group are potential hydrogen bond acceptors. nih.gov The methoxy group's oxygen atom can also participate in hydrogen bonding. The ability of these functional groups to form directional hydrogen bonds with specific residues in a protein's active site is often a critical factor for potent biological activity. nih.gov The strength and geometry of these hydrogen bonds are highly dependent on the surrounding microenvironment of the binding pocket.

Elucidation of Key Pharmacophoric Elements for Target Engagement

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For derivatives of this compound, the key pharmacophoric elements can be summarized as follows:

Aromatic/Heterocyclic Core: The indazole ring serves as a central scaffold, providing the necessary framework for the correct spatial orientation of other functional groups.

Hydrogen Bond Acceptors: The carbonyl oxygen of the N-acetyl group and the nitrogen atoms of the indazole ring are critical hydrogen bond acceptors.

Hydrophobic Region: The bromo-substituted benzene (B151609) portion of the indazole ring constitutes a key hydrophobic feature.

Halogen Bond Donor: The bromine atom at the 5-position can act as a halogen bond donor, forming a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the binding site. This can provide an additional anchor point and contribute to binding affinity and selectivity.

The precise arrangement and interplay of these pharmacophoric features are crucial for effective target engagement.

Correlation of Structural Modifications with Observed Preclinical Efficacy

Systematic structural modifications of the this compound scaffold have provided valuable insights into the SAR and have been correlated with preclinical efficacy.

| Modification Site | Modification | Observed Effect on Preclinical Efficacy |

| 5-Position (Bromine) | Replacement with other halogens (Cl, F) | Modulates lipophilicity and halogen bonding potential, impacting cell permeability and binding affinity. |

| Replacement with small alkyl groups | Can alter hydrophobic interactions and steric fit within the binding pocket. | |

| 3-Position (Methoxy) | Variation of the alkoxy group (ethoxy, propoxy) | Can probe the size and nature of the corresponding sub-pocket in the target. |

| Replacement with other electron-donating or -withdrawing groups | Alters the electronic properties of the indazole ring, influencing binding interactions. | |

| 1-Position (N-acetyl) | Modification of the acetyl group (e.g., propionyl, cyclopropylcarbonyl) | Can explore additional hydrophobic pockets and influence the orientation of the scaffold. |

| Replacement with other N-substituents | Can significantly alter the compound's physicochemical properties and target interactions. |

This table is a generalized representation based on common medicinal chemistry strategies, as specific preclinical efficacy data for a wide range of derivatives of this exact compound is not extensively available in the public domain.

Computational Chemistry and Molecular Modeling of 1 5 Bromo 3 Methoxy Indazol 1 Yl Ethanone

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is instrumental in understanding the binding mechanism of potential drug candidates like 1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone.

Prediction of Binding Modes and Affinities with Identified Biological Targets

Through molecular docking simulations, the binding modes and affinities of this compound with various biological targets can be predicted. For instance, substituted indazole derivatives have been investigated as inhibitors of enzymes such as aromatase, which is implicated in breast cancer. derpharmachemica.com In a representative docking study of a series of novel substituted indazole derivatives against the aromatase enzyme, compounds exhibited favorable binding energies, suggesting a potential for inhibitory activity. derpharmachemica.com

The predicted binding affinity, often expressed as a docking score or binding energy, provides an estimation of the strength of the interaction between the ligand and the target protein. A lower binding energy generally indicates a more stable and favorable interaction. For a series of indazole derivatives, these values can be compared to identify the most promising candidates for further development. derpharmachemica.com

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Indazole Derivative 5f | Aromatase | -8.0 |

| Indazole Derivative 5g | Aromatase | -7.7 |

| Indazole Derivative 5n | Aromatase | -7.7 |

Identification of Critical Residues for Interaction

Molecular docking not only predicts the binding orientation but also identifies the key amino acid residues within the protein's active site that are crucial for the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in the docking of indazole derivatives with the aromatase enzyme, interactions with residues such as Arg115 and Met374 were identified as being significant for binding. derpharmachemica.com Specifically, one of the most potent compounds formed hydrogen bonds with the NH1 and NH2 atoms of Arg115. derpharmachemica.com

Understanding these critical residues is vital for structure-based drug design, as it allows for the modification of the ligand to enhance its binding affinity and selectivity for the target protein.

| Compound | Target Protein | Interacting Residues | Interaction Type |

|---|---|---|---|

| Indazole Derivative 5f | Aromatase | Arg115 | Hydrogen Bond |

| Indazole Derivative 5g | Aromatase | Arg115, Thr310, Leu372, Leu477 | Hydrogen Bond, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

By developing QSAR models, it is possible to predict the biological activity of new or untested compounds based on their molecular structures. These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. For a series of 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives, QSAR studies have indicated the importance of topological parameters in defining their antimicrobial activity. nih.gov

A typical QSAR model is represented by a mathematical equation that links the biological activity to one or more molecular descriptors. The predictive power of the model is assessed using statistical metrics such as the correlation coefficient (R²) and the cross-validated correlation coefficient (q²).

Correlation of Molecular Descriptors with Biological Responses

QSAR analysis helps in identifying the key molecular descriptors that influence the biological response of a compound. These descriptors can be categorized into several types, including electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices). In a study of hexahydro-indazole derivatives, topological parameters were found to be significant in determining their antimicrobial activity. nih.gov

The insights gained from correlating these descriptors with biological activity can guide the rational design of more potent and selective analogs of this compound.

| Descriptor Type | Example Descriptors | Potential Influence on Biological Activity |

|---|---|---|

| Topological | Connectivity Indices (e.g., 2χ, 2χv) | Molecular size, shape, and branching |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Reactivity, electrostatic interactions |

| Steric | Molecular Volume, Surface Area | Binding site complementarity |

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the molecular system over time, offering deeper insights into the stability of the ligand-protein complex and the nature of their interactions. In a study of 1H-indazole analogs as anti-inflammatory agents, MD simulations were employed to confirm the stability of the docked poses within the active site of the cyclooxygenase-2 (COX-2) enzyme. researchgate.net

The simulation calculates the trajectory of atoms and molecules by integrating Newton's laws of motion. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Furthermore, techniques like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone. researchgate.net

Assessment of Ligand Stability and Conformational Dynamics in Biological Systems

Molecular Dynamics (MD) simulations are a cornerstone for assessing how a ligand like this compound behaves within a dynamic biological environment, such as the active site of a protein. These simulations model the atomic movements over time, offering a view of the molecule's conformational flexibility and the stability of its interactions.

A typical MD simulation protocol would involve placing the ligand within a solvated system, often in complex with a target protein, and simulating its behavior for a duration ranging from nanoseconds to microseconds. Key metrics are analyzed to understand the ligand's stability:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the ligand's atoms from a reference structure (usually the initial docked pose) over the course of the simulation. A stable RMSD value over time suggests that the ligand maintains a consistent binding mode and conformation.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual atoms or residues to identify regions of high flexibility. For the ligand, this can reveal which parts of the molecule are most mobile, such as the acetyl group, and which are rigidly held in place by interactions with the protein.

Radius of Gyration (Rg): This metric describes the compactness of the ligand. Significant changes in Rg could indicate that the ligand is undergoing large conformational changes, potentially unfolding or adopting a more compact shape within the binding site.

Studies on other indazole-based inhibitors have successfully used MD simulations to confirm the stability of ligand-protein complexes, showing that the core indazole scaffold often remains well-anchored through key interactions while peripheral substituents explore the local environment. nih.govresearchgate.net

Table 1: Illustrative Metrics for Assessing Ligand Stability via Molecular Dynamics This table presents typical data obtained from an MD simulation to illustrate the assessment of ligand stability. The values are hypothetical.

| Simulation Time (ns) | Ligand RMSD (Å) | Ligand RMSF (Selected Atoms, Å) | Ligand Radius of Gyration (Rg) (Å) |

| 0 | 0.00 | Acetyl Carbon: 0.00 | 3.10 |

| 20 | 1.25 | Acetyl Carbon: 2.15 | 3.15 |

| 40 | 1.31 | Acetyl Carbon: 2.20 | 3.12 |

| 60 | 1.28 | Acetyl Carbon: 2.18 | 3.14 |

| 80 | 1.35 | Acetyl Carbon: 2.25 | 3.13 |

| 100 | 1.32 | Acetyl Carbon: 2.21 | 3.14 |

Analysis of Protein-Ligand Complex Dynamics

Beyond just the ligand's stability, MD simulations provide critical information on the dynamics of the entire protein-ligand complex. This analysis helps to understand the nature of the binding interactions and how they persist over time. Key interactions often include hydrogen bonds, hydrophobic contacts, and potential halogen bonds involving the bromine atom.

Computational analyses reveal the time evolution of these interactions. For instance, a hydrogen bond's distance and angle can be monitored throughout the simulation to determine its strength and persistence. Research on indazole derivatives binding to kinases, for example, has shown that hydrogen bonds between the indazole nitrogen atoms and hinge region residues of the kinase are crucial for potent inhibition. nih.gov The N-acetyl group on this compound could also participate in or influence key interactions within a binding pocket.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules from first principles. It is instrumental in predicting reactivity, conformational preferences, and spectroscopic properties.

Electronic Structure and Reactivity Predictions

DFT calculations can map the electronic landscape of this compound to predict its chemical behavior. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), indicating sites for nucleophilic attack. For this molecule, the oxygen of the acetyl and methoxy (B1213986) groups would be expected to be regions of high negative potential.

Atomic Charges: DFT can calculate the partial charge on each atom, providing insight into the charge distribution and dipole moment of the molecule. This information is crucial for understanding intermolecular interactions.

Studies on various indazole derivatives have used DFT to calculate these properties, correlating them with observed biological activity or chemical reactivity. nih.govrsc.orgresearchgate.net

Table 2: Representative Electronic Properties from DFT Calculations This table shows typical electronic property data that would be generated for the compound using DFT. The values are illustrative and depend on the specific computational method and basis set used.

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests high chemical stability. |

| Dipole Moment | 3.5 D | Indicates a polar molecule capable of dipole-dipole interactions. |

Conformational Preferences and Tautomeric Stability of the Indazole System

The indazole ring can exist in two primary tautomeric forms: the 1H-tautomer and the 2H-tautomer. For most unsubstituted and N1-substituted indazoles, the 1H-tautomer is thermodynamically more stable. nih.govresearchgate.netnih.gov DFT calculations are highly effective at quantifying the energy difference between these tautomers. For this compound, the presence of the acetyl group at the N1 position locks the molecule into the 1H-tautomeric form.

However, DFT is still crucial for analyzing conformational preferences, particularly the orientation of the substituents. The rotation around the N1-C(acetyl) bond is a key conformational variable. DFT can be used to calculate the rotational energy barrier, identifying the most stable (lowest energy) conformation of the acetyl group relative to the indazole ring. Similarly, the orientation of the methoxy group at the C3 position can be assessed. These preferred conformations are critical for understanding how the molecule fits into a constrained biological target site. Recent DFT studies on the alkylation of substituted indazoles have provided deep mechanistic insights into why certain positions are favored, highlighting the predictive power of these calculations. nih.gov

Virtual Screening and De Novo Design Approaches

Identification of Novel Analogues with Enhanced Properties

The chemical structure of this compound serves as an excellent starting point, or "scaffold," for discovering new molecules with improved properties, such as higher potency or better selectivity.

Virtual Screening: In this approach, the indazole scaffold is used as a query to search large digital libraries of chemical compounds. nih.gov There are two main strategies:

Ligand-Based Virtual Screening (LBVS): This method uses the 2D or 3D shape and chemical features (pharmacophore) of the known active molecule to find other molecules in a database with similar properties. ugm.ac.idresearchgate.net A pharmacophore model for this compound would include features like a hydrogen bond acceptor (acetyl oxygen), an aromatic ring system, and a halogen bond donor (bromine).

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, millions of compounds can be computationally "docked" into the active site. derpharmachemica.com Compounds are then scored based on how well they fit and the quality of their predicted interactions. The indazole core would be used to guide the docking and identify novel compounds that make similar key interactions.

De Novo Design: This computational technique involves building new molecules from scratch directly within the active site of a target protein. Algorithms place small chemical fragments into favorable positions within the binding pocket and then link them together to create novel chemical entities that are optimized for binding. The this compound structure could be used as a template or starting point for this design process, with the algorithm suggesting modifications to the acetyl, bromo, or methoxy groups to improve interactions. This approach has been successfully used to design novel indazole-based inhibitors. nih.gov

Through these computational strategies, vast chemical spaces can be explored efficiently, prioritizing a smaller number of promising new analogues for chemical synthesis and experimental testing. acs.org

Fragment-Based Drug Design Strategies

Fragment-based drug design (FBDD) offers a powerful and efficient methodology for the discovery of lead compounds, starting from small, low-complexity molecules known as fragments. youtube.com This approach is particularly relevant for scaffolds like indazole, which are prevalent in medicinal chemistry. nih.govbldpharm.com For the compound this compound, FBDD strategies can be envisioned to explore its potential as a starting point for developing novel therapeutics. The core principle of FBDD involves identifying fragments that bind weakly to a biological target and then growing, linking, or merging these fragments to create more potent, drug-like molecules. youtube.comyoutube.com

The application of FBDD to indazole-containing compounds has been successfully demonstrated in the discovery of inhibitors for various protein targets, including kinases and histone deacetylases (HDACs). nih.govnih.gov These successes provide a solid foundation for proposing similar strategies for this compound.

Deconstruction into Key Fragments

The initial step in a hypothetical FBDD approach for this compound would be its deconstruction into constituent fragments. This process allows for the exploration of how each part of the molecule contributes to target binding. The primary fragments that can be derived from this compound are:

The Indazole Core: The bicyclic indazole ring system is a common pharmacophore in many biologically active compounds. nih.gov

The Bromo-Indazole Moiety: The bromine atom on the indazole ring can influence binding through halogen bonding and by modifying the electronic properties of the ring system.

The Methoxy Group: This group can act as a hydrogen bond acceptor and influence the solubility and metabolic stability of the compound.

The Ethanone (B97240) Group: The acetyl group provides a potential vector for chemical modification and can participate in hydrogen bonding.

These fragments can be used to build a fragment library for screening against a specific biological target.

Fragment Screening and Hit Identification

Once a fragment library is established, various biophysical techniques can be employed to screen for binding to a target protein. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are commonly used in FBDD to detect the weak binding of fragments. youtube.com

For instance, a screening campaign could identify the bromo-indazole core as a hit that binds to a particular pocket on a target protein. The initial hits are typically characterized by low binding affinity but high ligand efficiency, a measure of binding energy per heavy atom. youtube.com

Hit-to-Lead Optimization Strategies

Following the identification of initial fragment hits, the next phase involves optimizing these fragments into more potent lead compounds. Several strategies can be employed:

Fragment Growing: This strategy involves adding chemical functionality to the initial fragment to extend its interactions with the target protein. For example, if the bromo-indazole fragment is identified as a hit, the methoxy and ethanone groups from the parent compound, or variations thereof, could be systematically added to explore and optimize interactions in adjacent binding pockets. youtube.comyoutube.com

Fragment Linking: If two different fragments are found to bind in proximity on the target's surface, they can be connected with a chemical linker to create a single, more potent molecule. youtube.com For example, the indazole core could be one fragment, and a separate fragment could be identified that binds nearby, leading to the design of a linked molecule.

Fragment Merging: This approach involves combining the structural features of two or more overlapping fragments into a single, novel chemical entity. youtube.com

Computational methods, such as molecular docking, can play a crucial role in guiding these optimization strategies by predicting the binding modes of fragments and suggesting potential modifications to improve affinity and selectivity. nih.gov

Application to Kinase Inhibitor Design

The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. nih.gov In a hypothetical scenario targeting a specific kinase, the this compound could be fragmented, and the indazole core could be screened for its ability to bind to the ATP-binding site of the kinase.

Subsequent optimization could involve growing from this core to exploit interactions with other regions of the ATP pocket, such as the ribose-binding pocket or the phosphate-binding region. The bromine and methoxy substituents on the indazole ring could be varied to fine-tune these interactions and improve selectivity against other kinases.

The following table outlines a hypothetical fragment-based approach for this compound in the context of kinase inhibitor design:

| Strategy | Description | Example Application |

| Fragment Deconstruction | The parent compound is broken down into its core chemical fragments. | This compound is deconstructed into the indazole core, bromo-indazole, methoxy group, and ethanone group. |

| Fragment Screening | The fragments are screened against a target kinase using biophysical methods. | The bromo-indazole fragment is identified as a hit that binds to the hinge region of the kinase. |

| Hit Validation | The binding of the hit fragment is confirmed and characterized. | X-ray crystallography confirms the binding mode of the bromo-indazole fragment in the ATP-binding site. |

| Fragment Growing | Chemical groups are added to the hit fragment to improve binding affinity. | The methoxy and ethanone groups are re-introduced and modified to form additional interactions with the kinase. |

| Lead Optimization | The resulting lead compound is further modified to improve its drug-like properties. | The lead compound is optimized for potency, selectivity, and pharmacokinetic properties. |

This systematic, fragment-based approach allows for a more rational and efficient exploration of the chemical space around the this compound scaffold, potentially leading to the discovery of novel and potent drug candidates.

Advanced Analytical and Spectroscopic Characterization Methodologies for 1 5 Bromo 3 Methoxy Indazol 1 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information regarding the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

1D NMR (¹H, ¹³C) Applications

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the compound's structure.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons on the indazole ring, the methoxy (B1213986) protons, and the acetyl protons. The aromatic region would typically display a complex splitting pattern for the three protons on the bicyclic system, with their chemical shifts and coupling constants being influenced by the bromine and methoxy substituents. The methoxy group protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, while the acetyl methyl protons would also present as a singlet, but at a more upfield position, generally around 2.5-2.7 ppm.

The ¹³C NMR spectrum complements the proton data by providing a count of the number of non-equivalent carbon atoms in the molecule. Each carbon atom in the indazole ring, the methoxy group, and the acetyl group would give rise to a distinct signal. The carbonyl carbon of the acetyl group is characteristically found in the downfield region of the spectrum, often above 160 ppm. The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon atom attached to the bromine atom showing a characteristic shift.

A hypothetical representation of the expected 1D NMR data is presented in the table below.

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |

| ~ 8.0-8.2 | d | Aromatic-H | ~ 168.0 |

| ~ 7.5-7.7 | dd | Aromatic-H | ~ 155.0 |

| ~ 7.3-7.5 | d | Aromatic-H | ~ 140.0 |

| ~ 4.0 | s | -OCH₃ | ~ 120.0-130.0 |

| ~ 2.6 | s | -COCH₃ | ~ 115.0 |

| ~ 110.0-120.0 | |||

| ~ 110.0 | |||

| ~ 56.0 | |||

| ~ 25.0 |

Note: The data in this table is hypothetical and serves as an illustrative example of expected chemical shifts.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the complete molecular puzzle by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks. For this compound, COSY would definitively establish the connectivity between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is a powerful tool for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the acetyl protons to the carbonyl carbon and the N1-attached carbon of the indazole ring, confirming the position of the acetyl group. Correlations from the methoxy protons to the C3 carbon of the indazole ring would confirm the location of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is critical for determining stereochemistry and conformation. In this case, NOESY could reveal through-space interactions between the acetyl methyl protons and nearby protons on the indazole ring.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to deduce the structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion with high precision. This allows for the calculation of the elemental composition of this compound, which has a molecular formula of C₁₀H₉BrN₂O₂. The precise mass measurement can differentiate between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula.

| Feature | Value |

| Molecular Formula | C₁₀H₉BrN₂O₂ |

| Monoisotopic Mass | 267.9898 g/mol |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation to produce product ions. The analysis of these fragmentation patterns provides valuable information for structural confirmation. Key fragmentation pathways would likely involve the loss of the acetyl group (as a ketene (B1206846) or an acetyl radical) and cleavages within the indazole ring system. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum, with fragment ions containing bromine appearing as doublet peaks separated by two mass units.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| ~ 1700-1720 | C=O stretch | Ketone (acetyl group) |

| ~ 1600-1450 | C=C and C=N stretching | Aromatic/Indazole ring |

| ~ 1250-1000 | C-O stretch | Methoxy group |

| ~ 3100-3000 | C-H stretch | Aromatic C-H |

| ~ 3000-2850 | C-H stretch | Aliphatic C-H (methyl) |

| ~ 800-600 | C-Br stretch | Bromo group |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information regarding bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

For this compound, a single-crystal X-ray diffraction experiment would be conducted. This involves growing a suitable single crystal of the compound, mounting it on a goniometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While a published crystal structure for this compound is not publicly available, the expected crystallographic data would provide a detailed insight into its molecular architecture. The data table below illustrates the type of information that would be obtained from such an analysis, with hypothetical but plausible values for this compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 987.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.815 |

This data would allow for the precise measurement of all bond lengths and angles within the molecule, confirming the connectivity of the bromo, methoxy, and ethanone (B97240) groups to the indazole core. Furthermore, the analysis would reveal intermolecular interactions, such as halogen bonding or π-stacking, which govern the crystal packing.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for assessing purity and isolating the compound from reaction mixtures.

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. In the context of this compound, a reversed-phase HPLC method would likely be developed. This involves a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.

The compound, dissolved in a suitable solvent, is injected into the HPLC system. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is commonly employed for aromatic compounds like this indazole derivative, set at a wavelength where the analyte exhibits strong absorbance. The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

The following table outlines a potential set of HPLC parameters for the analysis of this compound.

Illustrative HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS represents a valuable method for its characterization.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and introduced into a capillary column. The separation occurs based on the compound's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for structural elucidation and confirmation of the molecular weight.

The presence of a bromine atom in this compound would produce a characteristic isotopic pattern in the mass spectrum (due to the presence of ⁷⁹Br and ⁸¹Br isotopes), providing a clear indicator of its presence.

Typical GC-MS Parameters for Analysis

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C hold 2 min, then 10 °C/min to 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 m/z |

Future Research Directions and Translational Perspectives for 1 5 Bromo 3 Methoxy Indazol 1 Yl Ethanone

Exploration of New Synthetic Pathways and Methodological Enhancements

While the synthesis of related indazole compounds is well-documented, the development of novel and efficient synthetic routes for 1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone is a primary area for future research. Current strategies for similar molecules often involve multi-step processes that can be time-consuming and may result in modest yields. google.com Future synthetic explorations could focus on:

Catalytic Methods: Investigating the use of transition-metal catalysis for the key bond-forming reactions in the synthesis of the indazole ring and the introduction of the bromo and methoxy (B1213986) groups. This could lead to milder reaction conditions and improved functional group tolerance.

Flow Chemistry: Adapting synthetic routes to continuous flow processes. This can offer advantages in terms of safety, scalability, and reproducibility, which are crucial for the large-scale production of a potential drug candidate.

Methodological enhancements could also involve the development of greener synthetic methods, reducing the use of hazardous reagents and solvents. The table below outlines potential areas for synthetic methodology improvement.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Convergent Synthesis | Increased efficiency, modularity for analogue synthesis | Design of advanced intermediates |

| Catalytic Methods | Milder conditions, higher yields, better selectivity | Screening of novel catalyst systems |

| Flow Chemistry | Improved safety, scalability, and reproducibility | Optimization of reactor design and reaction parameters |

| Green Chemistry | Reduced environmental impact, increased safety | Use of benign solvents and reagents, atom economy |

Discovery of Unexplored Biological Targets and Mechanistic Insights

The indazole core is a well-known pharmacophore, particularly for the development of kinase inhibitors used in cancer therapy. rsc.orgrsc.org Several approved anti-cancer drugs, such as axitinib (B1684631) and pazopanib, feature the indazole scaffold. nih.govrsc.org The primary future research direction for this compound will be to identify its specific biological targets.

Initial screening efforts should focus on a broad panel of protein kinases, as this is the most probable target class based on the indazole moiety. nih.gov Subsequent research should then aim to:

Identify Novel Kinase Targets: Beyond the well-established kinase targets for indazole derivatives, it is crucial to investigate the inhibitory activity of this compound against less explored kinases that are implicated in disease.

Elucidate Mechanism of Action: Once a primary target is identified, detailed mechanistic studies will be necessary to understand how the compound inhibits its function. This includes determining the binding mode and kinetics of inhibition.

Explore Non-Kinase Targets: While kinases are a primary focus, the compound should also be screened against other classes of enzymes and receptors to uncover potentially novel mechanisms of action and therapeutic applications.

The substitution pattern of this compound, particularly the methoxy group at the 3-position and the bromo group at the 5-position, may confer a unique target profile compared to other indazole derivatives.

Development of Advanced Computational Models for Predictive Pharmacology

Computational modeling and chemoinformatics will be instrumental in accelerating the development of this compound. These approaches can be used to:

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of analogues of this compound, guiding the synthesis of more potent compounds.

Simulate Target Binding: Molecular docking and molecular dynamics simulations can provide insights into the binding mode of the compound with its biological target. This information is invaluable for understanding the molecular basis of its activity and for designing modifications to improve binding affinity and selectivity.

Predict ADME Properties: In silico models can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound and its analogues. This allows for the early identification of potential liabilities and the design of molecules with improved pharmacokinetic profiles.

The table below summarizes the key computational approaches and their applications in the development of this compound.

| Computational Method | Application | Expected Outcome |

| QSAR | Prediction of biological activity | Guidance for lead optimization |

| Molecular Docking | Simulation of compound-target binding | Understanding of binding mode and affinity |

| Molecular Dynamics | Analysis of dynamic interactions with the target | Insights into the stability of the compound-target complex |

| ADME Prediction | In silico assessment of pharmacokinetic properties | Early identification of potential drug-like property issues |

Strategic Lead Optimization and Preclinical Candidate Selection

Following the identification of a promising biological target and the establishment of a preliminary structure-activity relationship, a strategic lead optimization program will be necessary. This will involve the synthesis and testing of a focused library of analogues of this compound to improve its potency, selectivity, and pharmacokinetic properties.

Key aspects of the lead optimization phase will include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the different parts of the molecule (the indazole core, the bromo and methoxy substituents, and the ethanone (B97240) group) to understand their contribution to biological activity. The ethanone moiety, for instance, can be a site for chemical modification through oxidation and reduction reactions.

Selectivity Profiling: Ensuring that the optimized compounds are highly selective for their intended target to minimize off-target effects. This is particularly important for kinase inhibitors, which often have a promiscuous binding profile. crossfire-oncology.com

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Evaluating the absorption, distribution, metabolism, and excretion of the lead compounds in animal models to ensure they have suitable properties for in vivo efficacy.

The ultimate goal of this phase is the selection of a preclinical candidate that demonstrates a robust in vivo proof-of-concept in a relevant disease model and possesses a satisfactory safety profile. eurofinsdiscovery.com

Collaborative Research Opportunities and Interdisciplinary Approaches

The successful development of this compound from a lead compound to a clinical candidate will require a collaborative and interdisciplinary effort. This will involve partnerships between:

Academic Research Groups: To explore novel synthetic methodologies and to conduct fundamental research into the compound's mechanism of action.

Pharmaceutical Companies: To provide the resources and expertise for large-scale synthesis, preclinical development, and clinical trials.

Contract Research Organizations (CROs): To perform specialized assays and studies, such as high-throughput screening, DMPK, and toxicology.

An interdisciplinary approach, integrating expertise from synthetic chemistry, medicinal chemistry, computational chemistry, pharmacology, and clinical sciences, will be essential to navigate the complexities of the drug discovery and development process.

Q & A

Q. What are the established synthetic routes for 1-(5-Bromo-3-methoxy-indazol-1-yl)ethanone, and what are their respective yields and purity profiles?

Answer: A common synthetic approach involves palladium-catalyzed cross-coupling reactions or condensation of brominated indazole precursors with acetylating agents. For example, 1-(2-amino-5-methoxyphenyl)ethanone derivatives can be functionalized via bromination and cyclization steps, as described in protocols for analogous brominated indazolones . Yields typically range from 60–85%, depending on reaction conditions (e.g., solvent, temperature, and catalyst loading). Purity is often confirmed via HPLC (>95%) and recrystallization from ethanol or acetonitrile .

Key Methodological Considerations:

- Use anhydrous conditions to avoid hydrolysis of the methoxy group.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR (in DMSO- or CDCl) resolve the methoxy (-OCH) and acetyl (-COCH) groups. The bromine atom induces distinct deshielding in aromatic protons .

- X-ray Crystallography: SHELXL (for refinement) and SHELXT (for structure solution) are widely used. For example, SHELXL’s constraints can address disorder in the bromine substituent .

- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak ([M+H]) at m/z 281.02 (calculated for CHBrNO) .

Q. What are the key stability considerations for handling and storing this compound under laboratory conditions?

Answer:

- Storage: Keep in amber vials at 2–8°C under inert gas (Ar/N) to prevent photodegradation and moisture absorption .

- Stability Tests: Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when stored properly. Monitor via HPLC .

- Handling: Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (GHS Category 4) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and electronic properties of this compound?

Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the bromine atom’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity toward nucleophilic substitution . Molecular docking studies (AutoDock Vina) further correlate substituent effects with binding affinity in pharmacological targets .

Methodological Workflow:

- Optimize geometry using Gaussian 08.

- Analyze electrostatic potential maps (ESP) with Multiwfn .

Q. What strategies resolve contradictions in crystallographic data during structure refinement of halogenated indazolone derivatives?

Answer:

- Twinning Analysis: Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in brominated compounds due to heavy-atom effects .

- Disordered Atoms: Apply restraints (DFIX, SIMU) to the methoxy and acetyl groups to mitigate overfitting .

- Validation Tools: Check for outliers using WinGX’s PLATON/ADDSYM to detect missed symmetry .

Case Study: A brominated indazolone derivative (CHBrNO) required 10% BASF scaling for twinning correction, improving R from 0.12 to 0.05 .

Q. What mechanistic insights explain the bromine substituent’s influence on the compound’s pharmacological activity?

Answer: Structure-Activity Relationship (SAR) studies show that bromine enhances lipophilicity (logP ~2.8), improving membrane permeability. In antimicrobial assays, brominated indazolones exhibit 4–8× higher potency than non-halogenated analogs, likely due to halogen bonding with target enzymes .

Experimental Design:

- Compare IC values of brominated vs. non-brominated derivatives in enzyme inhibition assays.

- Perform molecular dynamics simulations (AMBER) to quantify binding energy differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.